molecular formula C13H8Cl2N2O B14061089 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 836649-75-3

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14061089
CAS No.: 836649-75-3
M. Wt: 279.12 g/mol
InChI Key: RHPYWFJFFJOGQW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 2,4-dichlorophenyl group, a methyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2,4-dichlorophenyl)-3-buten-2-one. This intermediate is then subjected to cyclization and nitrile formation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone or nitrile groups.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

836649-75-3

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2O/c1-7-4-10(11(6-16)13(18)17-7)9-3-2-8(14)5-12(9)15/h2-5H,1H3,(H,17,18)

InChI Key

RHPYWFJFFJOGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=C(C=C(C=C2)Cl)Cl

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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